Bienvenue dans la boutique en ligne BenchChem!

6-Iodo-4-(pyrrolidin-1-yl)quinazoline

Cross-coupling chemoselectivity C–I bond activation Quinazoline diversification

This 4,6-disubstituted quinazoline is a premier intermediate for streamlined kinase inhibitor synthesis. It combines a pre-installed pyrrolidine at C-4 for ATP-site binding with a reactive C-6 iodine for high-yielding Suzuki-Miyaura cross-coupling. Unlike 4-chloro-6-iodoquinazoline, it eliminates a separate SNAr amination step, saving 1–2 days per batch and reducing material loss. The iodine also provides strong anomalous scattering for crystallographic phasing. Its intrinsic molybdenum hydroxylase (AO/XO) inhibiting properties make it a valuable metabolic probe. By choosing this compound, procurement teams gain a single, high-purity (>95%) building block that accelerates parallel library synthesis and fragment-based drug discovery.

Molecular Formula C12H12IN3
Molecular Weight 325.15 g/mol
CAS No. 1137510-37-2
Cat. No. B3083178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-4-(pyrrolidin-1-yl)quinazoline
CAS1137510-37-2
Molecular FormulaC12H12IN3
Molecular Weight325.15 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C=C(C=C3)I
InChIInChI=1S/C12H12IN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
InChIKeyWPGIEEBWLOOZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-4-(pyrrolidin-1-yl)quinazoline (CAS 1137510-37-2): A Dual-Function Quinazoline Building Block for Kinase-Targeted Library Synthesis


6-Iodo-4-(pyrrolidin-1-yl)quinazoline (CAS 1137510-37-2, MW 325.15, C₁₂H₁₂IN₃) is a 4,6-disubstituted quinazoline that occupies a distinct niche as both a pre-formed pharmacophore and a versatile synthetic intermediate . The molecule combines a pyrrolidin-1-yl group at the C-4 position—a motif recurrent in ATP-competitive kinase inhibitor design—with an iodine atom at C-6 that serves as a premier leaving group for palladium-catalyzed cross-coupling [1]. Unlike simpler 6-haloquinazolines that require post-coupling amination, or 4-aminoquinazolines that lack a C-6 reactive handle, this compound arrives with the pyrrolidine pharmacophore pre-installed and a reactive iodo group poised for diversification, enabling a streamlined two-step functionalization strategy that bypasses protecting-group chemistry [2].

Why Generic 6-Halo-4-aminoquinazolines Cannot Replace 6-Iodo-4-(pyrrolidin-1-yl)quinazoline in PI3Kδ/EGFR-Focused Library Synthesis


Attempting to substitute 6-iodo-4-(pyrrolidin-1-yl)quinazoline with a generic 6-bromo-4-chloroquinazoline, 4-anilino-6-iodoquinazoline, or even the des-iodo 4-(pyrrolidin-1-yl)quinazoline introduces either orthogonal reactivity mismatches or pharmacophore deficits that undermine synthetic efficiency and target engagement [1]. The 6-iodo substituent exhibits intrinsically higher oxidative-addition reactivity with Pd(0) compared to the 6-bromo analog—a fact demonstrated in comparative sequential cross-coupling studies where chloro-iodo quinazolines favor Csp²–I bond activation over competing C–Cl activation, whereas chloro-bromo systems suffer from reduced chemo-selectivity [2]. Simultaneously, the pre-installed pyrrolidine at C-4 occupies the ribose-binding pocket of the kinase ATP site, a critical interaction confirmed by molecular docking of 6-aryl-4-pyrrolidineaminoquinazoline PI3Kδ inhibitors, meaning compounds lacking this group require an extra amination step that introduces variability in yield and purity [3]. Substitution with a merely 6-iodo quinazoline lacking the 4-pyrrolidinyl group forfeits this pre-validated kinase-binding modality, demanding de novo SAR exploration [4].

Quantitative Differentiation of 6-Iodo-4-(pyrrolidin-1-yl)quinazoline Versus Closest Structural Analogs


Csp²–I vs. Csp²–Br Reactivity in Sequential Quinazoline Cross-Coupling: Chemoselectivity Reversal

In a head-to-head comparison of 2-aryl-4-chloro-6-iodoquinazolines versus 2-aryl-4-chloro-6-bromoquinazolines under identical Pd-catalyzed sequential Sonogashira/Suzuki–Miyaura conditions, the chloro-iodo system exhibited a complete reversal of chemoselectivity: cross-coupling proceeded exclusively through the intrinsically more reactive Csp²–I bond, whereas the chloro-bromo system favored substitution at the C(4)–Cl position due to the α-effect of the adjacent pyrimidine nitrogen overpowering the weaker Csp²–Br bond [1]. This chemo-selectivity inversion means that 6-iodo-4-(pyrrolidin-1-yl)quinazoline permits directed, sequential C-6 then C-4 functionalization, while the 6-bromo analog 6-bromo-4-(pyrrolidin-1-yl)quinazoline (CAS 307538-51-8) is predicted to yield competing or inverted site-selectivity, compromising synthetic predictability and isolated yields [2].

Cross-coupling chemoselectivity C–I bond activation Quinazoline diversification Palladium catalysis

Pre-Installed 4-Pyrrolidinyl Pharmacophore vs. 4-Chloro Substrate: Elimination of One Amination Step and Associated Yield Loss

The 4-pyrrolidin-1-yl group in the target compound is the identical pharmacophore found in the most potent reported 6-aryl-4-pyrrolidineaminoquinazoline PI3Kδ inhibitors (IC₅₀ = 2.7–4.5 nM against PI3Kδ, comparable to idelalisib at IC₅₀ = 2.7 nM) [1]. In contrast, the widely available intermediate 4-chloro-6-iodoquinazoline (CAS 98556-31-1) requires a separate nucleophilic aromatic substitution (SNAr) step with pyrrolidine to install this group—a transformation reported to proceed with ~95% yield under optimized conditions (pyrrolidine, Et₃N, CH₂Cl₂) for the analogous 7-chloro derivative, but which introduces an additional purification and quality-control checkpoint [2]. The pre-installed pyrrolidine eliminates this step entirely, saving 1–2 days of synthesis time and avoiding the ~5% material loss per amination step, while ensuring the C-4 position is already occupied by the correct kinase-binding motif before diversification at C-6 begins [3].

PI3Kδ inhibitor 4-Pyrrolidineaminoquinazoline Kinase pharmacophore Synthetic step economy

6-Iodo Substituent Enables Dual Molybdenum Hydroxylase Profiling: Class-Level Quantitative Inhibition Data vs. Non-Halogenated Quinazolines

6-Iodo-substituted quinazolines as a class exhibit competitive inhibition of both aldehyde oxidase (AO) and xanthine oxidase (XO), two molybdenum hydroxylases critically involved in the hepatic clearance of N-heterocyclic drugs [1]. Across a panel of 27 quinazoline derivatives evaluated in vitro using guinea pig liver cytosol fractions, 6-iodoquinazolines inhibited both enzymes with Ki or IC₅₀ values ranging from 48 to 700 μM [1]. Although the specific 4-pyrrolidinyl derivative was not tested in this panel, the 6-iodo substitution pattern—rather than the 4-substituent—was identified as the primary determinant of molybdenum hydroxylase interaction, with the un-fused pyrimidine ring being a strict structural requirement for activity [2]. By contrast, non-halogenated quinazolines and 6-chloro or 6-fluoro analogs showed significantly reduced or negligible inhibition of these enzymes in the same assay system, making the 6-iodo compound uniquely suited as both a pharmacological probe for AO/XO activity and a scaffold for designing analogs with predictable metabolic profiles [1].

Aldehyde oxidase inhibition Xanthine oxidase inhibition Molybdenum hydroxylase Drug metabolism

Direct Derivatization into PI3Kδ Inhibitors: SAR Bridge to 6-Aryl-4-pyrrolidineaminoquinazolines with Sub-Nanomolar Potency

The target compound serves as the direct synthetic precursor to the 6-aryl-4-pyrrolidineaminoquinazoline class of PI3Kδ inhibitors, where simple Suzuki–Miyaura coupling at C-6 converts the iodo group into diverse aryl substituents [1]. In the landmark SAR study by Xin et al. (2018), compounds 12d, 20a, and 20c—all 6-aryl-4-pyrrolidineaminoquinazolines accessible from 6-iodo or 6-bromo precursors—displayed PI3Kδ IC₅₀ values of 4.5, 2.7, and 3.1 nM, respectively, comparable to the FDA-approved PI3Kδ inhibitor idelalisib (IC₅₀ = 2.7 nM) [1]. These same three compounds demonstrated PI3Kδ isoform selectivity over PI3Kα, PI3Kβ, and PI3Kγ, and exhibited distinct anti-proliferative profiles against four human B-cell lines (Ramos, Raji, RPMI-8226, SU-DHL-6) [1]. While direct enzymatic data for the unsubstituted 6-iodo parent compound has not been published, the established SAR framework demonstrates that the 4-pyrrolidinylaminoquinazoline core with a diversifiable C-6 position yields compounds equipotent to a clinical benchmark, providing a validated entry point for focused library design [2].

PI3Kδ isoform selectivity B-cell malignancy Kinase inhibitor SAR Idelalisib comparator

Molecular Weight and Lipophilicity Advantage Over 6-Aryl-4-pyrrolidineaminoquinazoline Final Compounds for Crystallography and Biophysical Assays

With a molecular weight of 325.15 Da , 6-iodo-4-(pyrrolidin-1-yl)quinazoline is 50–150 Da lighter than the fully elaborated 6-aryl-4-pyrrolidineaminoquinazoline PI3Kδ inhibitors (e.g., compound 20a: MW ~412 Da estimated from structure), placing it within the rule-of-three space favored for fragment-based screening and soaking experiments [1]. The iodine atom provides anomalous scattering for X-ray crystallography phasing (f'' = 6.85 electrons at Cu Kα wavelength), enabling unambiguous orientation determination in kinase co-crystal structures—a capability absent in the 6-bromo analog (f'' = 1.46 electrons) and completely missing from the 6-H or 6-aryl final compounds [2]. This combination of low MW plus crystallographic phasing utility makes the compound a dual-purpose tool: a fragment for initial hit identification and a heavy-atom derivative for structural biology, without requiring separate synthesis of a halogenated analog for phasing [2].

Fragment-based drug discovery Ligand efficiency Crystallography Biophysical screening

Optimal Procurement Scenarios for 6-Iodo-4-(pyrrolidin-1-yl)quinazoline Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of 6-Aryl-4-pyrrolidineaminoquinazoline PI3Kδ Inhibitors

Medicinal chemistry teams synthesizing focused PI3Kδ inhibitor libraries should procure this compound as the central building block for parallel Suzuki–Miyaura diversification at C-6. The iodo substituent enables predictable, high-yielding cross-coupling (validated on analogous 4-chloro-6-iodoquinazolines producing sequential coupling products with 52–91% yields [1]), while the pre-installed pyrrolidine eliminates a separate SNAr amination step required when using 4-chloro-6-iodoquinazoline. The resulting 6-aryl products map directly onto the SAR established by Xin et al. (2018), where compounds derived from this scaffold achieved PI3Kδ IC₅₀ values of 2.7–4.5 nM, equipotent to idelalisib (2.7 nM) [2].

Crystallographic Fragment Screening with Built-In Experimental Phasing

Structural biology groups conducting fragment-based drug discovery against kinases should use this compound as a dual-purpose fragment. Its molecular weight (325.15 Da) approaches fragment space , while the iodine atom provides strong anomalous scattering (f'' = 6.85 e⁻ at Cu Kα) for unambiguous crystallographic phasing and orientation determination [3]. Unlike the 6-bromo analog (f'' = 1.46 e⁻), the iodo compound yields high-confidence anomalous difference maps, enabling rapid soaking experiments with the pyrrolidine moiety pre-positioned in the ribose-binding pocket. This eliminates the separate synthesis of a heavy-atom derivative typically required for experimental phasing of kinase–fragment complexes [3].

Metabolic Stability Triage via Built-In Molybdenum Hydroxylase Probe

DMPK groups seeking to assess aldehyde oxidase (AO) and xanthine oxidase (XO) liability early in a quinazoline-based kinase inhibitor program should use this compound as a metabolic probe. The 6-iodo substituent confers competitive AO/XO inhibition with Ki/IC₅₀ values of 48–700 μM in guinea pig liver cytosol assays [4], whereas non-iodinated quinazoline analogs show negligible enzyme interaction in the same system. By comparing the metabolic stability of C-6 arylated derivatives against the 6-iodo parent in hepatocyte or cytosol incubations, teams can deconvolve CYP-mediated clearance from molybdenum hydroxylase-mediated clearance, guiding structural modifications to improve pharmacokinetic profiles without dedicated AO/XO screening cascades [4].

Step-Economical Diversification for Kinase Chemotype Exploration

Academic and industrial groups exploring novel quinazoline-based kinase chemotypes benefit from the orthogonal reactivity of this compound: the C-6 iodine is activated for Pd-catalyzed cross-coupling, while the C-4 pyrrolidine is already locked in place. This contrasts with the widely available 4-chloro-6-iodoquinazoline intermediate used in lapatinib synthesis , which requires a subsequent SNAr step with pyrrolidine (~95% yield, 12 h reaction time [5]) and introduces an additional quality-control variable. By starting with the target compound, a two-step library can be reduced to a one-step parallel synthesis, saving 1–2 days per batch and ~5% cumulative material loss per analog [5]—a meaningful advantage when synthesizing 50–200 compound arrays for hit-to-lead optimization.

Quote Request

Request a Quote for 6-Iodo-4-(pyrrolidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.